Angiotensin Ii

Descripción

Propiedades

IUPAC Name |

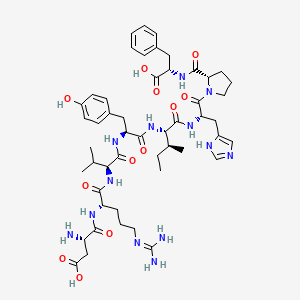

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Historical Context and Structural Overview

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is the primary effector molecule of the renin-angiotensin system, mediating vasoconstriction and aldosterone secretion. Initial syntheses in the 1960s employed classical solution-phase methods, while advances in peptide chemistry later enabled solid-phase approaches. Its structure-activity relationship has driven the synthesis of analogs to study receptor interactions and therapeutic potential.

Solution-Phase Peptide Synthesis

Stepwise Condensation

Early preparations relied on fragment condensation. For example, [5-Isoleucine,8-alanine]-angiotensin II was synthesized by coupling protected segments in solution, followed by deprotection and purification. This method allows intermediate purification but requires meticulous handling of reactive groups.

Table 1: Solution-Phase Synthesis of [5-Isoleucine,8-Alanine]-Angiotensin II

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc-protection of N-terminus | Boc-anhydride, DMF, 4°C | 85 |

| 2 | Segment coupling (residues 1–4) | DCC, HOBt, CH₂Cl₂ | 72 |

| 3 | Global deprotection | TFA, thioanisole, 0°C | 68 |

| 4 | HPLC purification | C18 column, acetonitrile/H₂O | ≥95 purity |

Solid-Phase Peptide Synthesis (SPPS)

Merrifield-Based Approaches

SPPS revolutionized peptide synthesis by anchoring the C-terminus to a resin. The analog [4-phenylalanine,8-tyrosine]-angiotensin II was synthesized using Boc chemistry, with iterative deprotection and coupling cycles.

Table 2: SPPS Parameters for [4-Phe,8-Tyr]-Angiotensin II

| Resin | Coupling Reagent | Deprotection Agent | Cleavage Method | Final Yield (%) |

|---|---|---|---|---|

| Chloromethylated resin | DCC/HOBt | TFA/CH₂Cl₂ | HF/anisole | 62 |

Hybrid and Emerging Techniques

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves this compound from byproducts. Gradient elution (10–60% acetonitrile in 0.1% TFA) achieves ≥95% purity, critical for pharmacological studies.

Radioimmunoassay (RIA)

Post-synthesis validation often employs RIA to quantify biological activity. The protocol involves:

- Antibody binding : Competitive displacement of ¹²⁵I-angiotensin II by synthesized peptide.

- Separation : Double antibody solid phase for bound/free fraction isolation.

- Data analysis : Logit/log plots interpolate concentrations from standard curves.

Table 3: RIA Validation Parameters

| Parameter | Value |

|---|---|

| Assay buffer | 0.05 M phosphate, 0.25% HSA |

| Incubation temperature | 4°C |

| Sensitivity | 4.7 pmol/L |

| Intra-assay CV | <8% |

Análisis De Reacciones Químicas

Types of Reactions: Angiotensin II primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is formed from angiotensin I through the action of angiotensin-converting enzyme, which cleaves the peptide bond between specific amino acids .

Common Reagents and Conditions: The conversion of angiotensin I to this compound requires the presence of angiotensin-converting enzyme, which is found in the lungs and kidneys. This reaction occurs under physiological conditions, with the enzyme acting as a catalyst to facilitate the cleavage of the peptide bond .

Major Products Formed: The primary product of the enzymatic conversion of angiotensin I is this compound. This peptide hormone is the active form that exerts various physiological effects, including vasoconstriction and the release of aldosterone .

Aplicaciones Científicas De Investigación

Angiotensin II has numerous applications in scientific research, particularly in the fields of medicine and biology. It is used to study the mechanisms of blood pressure regulation and fluid balance, as well as the pathophysiology of hypertension and heart failure. Additionally, this compound is employed in research on kidney function and the development of therapeutic agents targeting the renin-angiotensin-aldosterone system .

In the pharmaceutical industry, this compound is used as a vasopressor to treat hypotension in critically ill patients. It is also investigated for its potential role in managing conditions such as septic shock and acute kidney injury .

Mecanismo De Acción

Angiotensin II exerts its effects by binding to specific receptors, primarily the this compound type 1 receptor, on the surface of various cells. This binding triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal glands. Additionally, this compound stimulates the release of antidiuretic hormone from the pituitary gland, which promotes water reabsorption in the kidneys .

Comparación Con Compuestos Similares

Comparison with Structurally Related Angiotensin Peptides

Angiotensin III (Ang III)

- Structure : Formed by the removal of the N-terminal aspartic acid from Ang II.

- Receptors : Binds to both AT1 and AT2 receptors but with reduced affinity compared to Ang II .

- Effects : Shares vasoconstrictive and aldosterone-stimulating properties with Ang II but demonstrates weaker pressor activity.

Angiotensin IV (Ang IV)

Angiotensin (1-7) [Ang (1-7)]

- Structure : C-terminal truncated form of Ang II.

- Receptors : Acts via MAS receptors, though weak binding to AT1/AT2 is observed .

- Effects : Promotes vasodilation, anti-inflammatory responses, and counteracts Ang II-induced fibrosis .

Table 1: Structural and Functional Comparison of Angiotensin Peptides

| Compound | Structure Modification | Primary Receptors | Key Physiological Effects |

|---|---|---|---|

| Angiotensin II | Full octapeptide | AT1, AT2 | Vasoconstriction, fibrosis, hypertension |

| Angiotensin III | N-terminal degradation | AT1, AT2 | Mild pressor activity, aldosterone release |

| Angiotensin IV | Further N-terminal degradation | AT4 | Cognitive enhancement, renal vasodilation |

| Ang (1-7) | C-terminal degradation | MAS | Vasodilation, anti-fibrotic effects |

Key Findings:

Pharmacological Antagonists and Inhibitors

Angiotensin Receptor Blockers (ARBs)

Angiotensin-Converting Enzyme Inhibitors (ACEIs)

Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)

- Mechanism : Combine ARBs (e.g., valsartan) with neprilysin inhibitors (e.g., sacubitril) to enhance natriuretic peptides while blocking Ang II .

- Clinical Use : Superior to ACEIs in reducing hospitalization and mortality in heart failure with reduced ejection fraction (HFrEF) .

Table 2: Comparative Efficacy of RAS-Targeted Therapies

| Therapy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| ARBs | AT1 receptor blockade | No cough, better tolerability | Risk of hyperkalemia |

| ACEIs | Ang II synthesis inhibition | Proven CV benefits | Cough, angioedema |

| ARNIs | Dual ARB + neprilysin inhibition | Enhanced natriuresis, mortality reduction | Cost, limited long-term data |

Actividad Biológica

Angiotensin II (Ang II) is a critical peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. However, recent research has unveiled a broader spectrum of biological activities associated with Ang II, including its involvement in inflammation, tissue remodeling, and immune responses. This article delves into the multifaceted biological activities of Ang II, supported by data tables and case studies.

Overview of this compound

Ang II is an octapeptide derived from angiotensinogen through enzymatic cleavage by renin and angiotensin-converting enzyme (ACE). It primarily exerts its effects by binding to two types of receptors: AT1 and AT2. The AT1 receptor is predominantly responsible for the vasoconstrictive and pro-inflammatory actions of Ang II, while the AT2 receptor is thought to mediate opposing effects.

Biological Activities

1. Vasoconstriction and Blood Pressure Regulation

Ang II is a potent vasoconstrictor, leading to increased systemic vascular resistance and elevated blood pressure. It acts on vascular smooth muscle cells to induce contraction through the AT1 receptor. This action is critical in conditions such as shock, where maintaining blood pressure is essential for organ perfusion.

2. Pro-inflammatory Effects

Recent studies have highlighted Ang II's role as a pro-inflammatory mediator. It stimulates the production of reactive oxygen species (ROS) and enhances the expression of pro-inflammatory cytokines and chemokines. This activity contributes to tissue injury in various pathological conditions, including hypertension and heart failure .

3. Fibrosis and Tissue Remodeling

Ang II promotes fibrosis through several mechanisms, including the activation of fibroblasts and the stimulation of extracellular matrix production. This process is particularly evident in the heart and kidneys, where chronic exposure to Ang II can lead to structural changes and organ dysfunction .

4. Immunomodulation

Emerging evidence suggests that Ang II influences immune cell function. It modulates T cell activity, promoting their proliferation and migration to sites of inflammation. This effect may exacerbate conditions characterized by chronic inflammation .

Case Studies

Several clinical studies have explored the effects of Ang II in different settings:

- Study on Septic Shock : A randomized controlled trial involving 321 patients with septic shock demonstrated that synthetic Ang II infusion significantly improved mean arterial pressure (MAP) compared to placebo. The treatment group showed a higher percentage of patients achieving target MAP levels within three hours .

- Renin Levels Correlation : In another study, patients receiving Ang II therapy exhibited a marked reduction in serum renin concentrations, suggesting that Ang II administration could modulate the inflammatory response associated with elevated renin levels .

Table 1: Summary of Clinical Studies on this compound

| Study | Type | Number of Patients | Main Findings |

|---|---|---|---|

| Chawla et al. | Prospective Randomized Trial | 20 | Infusion at 20 ng/kg/min reduced norepinephrine levels significantly compared to placebo. |

| Khanna et al. | Randomized Controlled Trial | 321 | 69.9% reached MAP increase ≥10 mmHg; 28-day mortality was lower in treatment group (46%) vs placebo (54%). |

| Wieruszewski et al. | Retrospective Observational Study | 270 | Achieved MAP ≥65 with reduced total vasopressor dose after Ang II initiation compared to non-responders. |

The biological activities of Ang II are mediated through various intracellular signaling pathways:

- Reactive Oxygen Species Production : Ang II stimulates NADPH oxidase activity, leading to increased ROS production, which can cause oxidative stress and tissue damage.

- Toll-like Receptor Activation : It activates Toll-like receptors (TLRs), enhancing inflammatory responses in renal and vascular tissues .

- Gene Expression Modulation : Ang II influences gene expression related to inflammation and fibrosis through various transcription factors.

Q & A

Basic Research Questions

Q. How should researchers design pre-clinical studies to investigate Angiotensin II-induced hypertension in murine models?

- Methodological Guidance :

- Use heterogeneous cohorts with variations in diet, housing, age, sex, and this compound doses to mimic human population diversity .

- Include control groups with saline infusion to isolate this compound-specific effects. Monitor blood pressure dynamically and correlate with microbiome changes (e.g., Lactobacillus depletion at 500 ng/kg/min doses) .

- Document all variables in supplementary materials to ensure reproducibility .

Q. What cell-based models are appropriate for studying this compound’s receptor-specific effects (AT1R vs. AT2R)?

- Experimental Considerations :

- Use HCAEC cells for endothelial dysfunction studies, exposing them to this compound concentrations between 0.1–100 nmol/L for 24 hours to assess dose-dependent apoptosis or inflammation .

- Validate receptor specificity with blockers (e.g., AT2R antagonist PD123319) and confirm via Western blot (e.g., ATF3 expression in cardiac tissue) .

- Include purity data (>98%) for synthetic this compound to avoid batch variability .

Q. How should statistical analyses be tailored for this compound dose-response experiments?

- Analytical Framework :

- Use Student’s t-test for pairwise comparisons (e.g., saline vs. This compound groups) and ANOVA for multi-dose analyses (e.g., 0.1–100 nmol/L). Report mean ± SD from ≥6 replicates .

- Address non-linear responses (e.g., threshold effects at 20 nmol/L) with polynomial regression .

- Confounding variables (e.g., animal facility differences) require stratification or mixed-effects models .

Advanced Research Questions

Q. How can contradictory findings on AT1R/AT2R signaling be resolved in mechanistic studies?

- Conflict Resolution Strategies :

- Perform dual receptor blockade experiments (e.g., AT1R antagonist losartan + AT2R antagonist PD123319) to dissect pathway crosstalk. Measure downstream markers like ATF3 induction .

- Use RNA interference to silence specific receptors in vitro and compare phenotypic outcomes (e.g., vasodilation vs. hypertrophy) .

- Meta-analyze existing data to identify consensus thresholds for receptor activation (e.g., EC50 values for AT1R-dependent Ca²⁺ flux) .

Q. What experimental approaches validate this compound’s role in extracellular matrix (ECM) remodeling in renal cells?

- Technical Recommendations :

- Treat HK-2 cells with high glucose (30 mM) and this compound (10 nmol/L) for 24 hours. Quantify fibronectin and collagen IV via ELISA .

- Combine siRNA-mediated knockdown (e.g., USF2) with this compound stimulation to isolate transcriptional regulators of ECM genes .

- Validate findings in hypertensive animal models with renal histopathology (e.g., trichrome staining for fibrosis) .

Q. How can multi-omics data (e.g., microbiome, transcriptome) be integrated into this compound research?

- Integrative Workflow :

- Perform 16S rRNA sequencing on fecal samples from this compound-treated mice. Use QIIME2 to identify taxa linked to hypertension (e.g., Bacteroides reduction) .

- Correlate microbial shifts with host transcriptomic data (e.g., RNA-seq of aortic tissue) to identify gut-vascular signaling axes .

- Deposit raw data in public repositories (e.g., NCBI SRA) with detailed metadata on experimental conditions .

Methodological Best Practices

- Literature Review : Critically evaluate prior studies for biases (e.g., underpowered cohorts in small-scale murine trials) .

- Reproducibility : Report this compound preparation (e.g., TFA salt, CAS 2761969-44-0), storage conditions (−20°C), and reconstitution protocols .

- Ethical Compliance : For human tissue studies, obtain IRB approval and document participant selection criteria (e.g., hypertensive vs. normotensive cohorts) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.